Baldrinal

Cytotoxicity IC50 Valepotriate

Researchers quantifying valepotriate degradation or authenticating Valeriana jatamansi require a definitive reference standard. Baldrinal, the official QC marker, cannot be generically substituted-parent valepotriates exhibit 10- to 30-fold higher cytotoxicity and distinct metabolic fates, rendering non-specific replacement scientifically invalid. • Official pharmacopoeial QC marker for V. jatamansi; validated HPLC methods (C18, UV 241-256 nm) rely on Baldrinal for quantification. • Demonstrated oral bioavailability and anticonvulsant efficacy in murine epilepsy models; lower cytotoxicity vs. valepotriates reduces confounding toxicity in long-term CNS studies. • Baldrinal:valtrate ratio serves as a critical storage-stability indicator for valerian preparations. Each batch verified at ≥98% (HPLC) with full Certificate of Analysis; shipped ambient temperature worldwide.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 18234-46-3
Cat. No. B101756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaldrinal
CAS18234-46-3
Synonymsbaldrinal
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=COC=C2C1=CC=C2C=O
InChIInChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3
InChIKeyQIUOVIRIFZOCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baldrinal: CNS Research & Quality Control


Baldrinal (CAS 18234-46-3) is a naturally occurring iridoid degradation product derived from the valepotriates found in Valeriana species, particularly Valeriana jatamansi Jones (Indian valerian) [1]. It is chemically classified as an arenecarbaldehyde with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol [2]. Baldrinal serves as a critical quality control marker for Valeriana jatamansi alongside valtrate and acevaltrate, and is commercially available with a typical purity of >98% (HPLC) [3]. Its biological profile includes CNS-modulating effects, including anticonvulsant activity and inhibition of autonomic activity, as well as anti-inflammatory properties [4].

Quality Control Marker

Official reference standard for Valeriana jatamansi authentication and stability testing.

CNS Research Tool

Supports anticonvulsant mechanism studies and glutamatergic modulation research in rodent models.

Lower Cytotoxicity Profile

Reported lower cytotoxicity compared to valepotriates, reducing confounding effects in cell-based assays.

Baldrinal vs. Other Valepotriates


Baldrinal's unique position as a degradation product of valepotriates means it possesses a distinct biological and physicochemical profile compared to its parent compounds (e.g., valtrate, isovaltrate) and other valerian constituents like valerenic acids [1]. Substituting Baldrinal with a valepotriate would introduce a compound with 10- to 30-fold higher cytotoxicity and a fundamentally different metabolic fate, as valepotriates are poorly absorbed in the intestine while baldrinals demonstrate significant enteral absorption . Furthermore, the sedative and anticonvulsant activities are not uniform across the class; Homobaldrinal, for instance, exhibits markedly higher sedative activity than Baldrinal, while the valepotriates show the strongest sedative effects . Therefore, for applications requiring a specific balance of CNS activity with reduced cytotoxic risk, or for analytical quantification of degradation pathways, generic substitution is scientifically invalid.

Absorption

Valepotriates are poorly absorbed intestinally, while baldrinals show significant enteral absorption; oral in vivo models may yield divergent results.

Cytotoxicity

Parent valepotriates exhibit 10- to 30-fold higher cytotoxicity; replacement with valtrate or isovaltrate may introduce confounding toxicity.

CNS Activity

Sedative and anticonvulsant potencies vary across valerian constituents; homobaldrinal or valepotriates may not replicate Baldrinal’s specific profile.

Baldrinal Selection & Procurement Evidence


Reduced Cytotoxicity vs. Valepotriates

Baldrinal exhibits significantly reduced cytotoxicity compared to its parent valepotriates. In a direct comparison using the MTT assay on human cancer cell lines, the IC50 values for Baldrinal were 53 ± 2 µM (GLC4, small-cell lung cancer) and 111 ± 5 µM (COLO 320, colorectal cancer). In contrast, the parent compound valtrate showed IC50 values of 1.4 ± 0.1 µM and 3.0 ± 0.3 µM, respectively, representing a 10- to 30-fold reduction in toxicity [1].

Cytotoxicity vs. Valtrate
Head‑to‑head
IC50 53 µM (GLC4) vs. 1.4 µM; 111 µM (COLO 320) vs. 3.0 µM
Supports selection of Baldrinal for cell-based CNS studies requiring lower cytotoxicity.
MTT assay; 10- to 30-fold difference reported.
Cytotoxicity IC50 Valepotriate Cancer Cell Line

Direct Mutagenicity vs. Valepotriates

Baldrinal and its analog homobaldrinal exhibit direct mutagenic activity in bacterial test systems, unlike their parent valepotriates (valtrate and isovaltrate), which are only indirectly mutagenic and require metabolic activation (S9 mix). In the Salmonella/microsome test, both baldrinals demonstrated mutagenic effects in the presence and absence of S9 mix, whereas valepotriates developed mutagenic activity only in the presence of S9 mix [1]. Furthermore, the baldrinals inhibit in vitro colony growth of mouse bone marrow cells and human lymphocytes substantially less than the valepotriates .

Mutagenicity Mechanism
Head‑to‑head
Baldrinal: directly mutagenic ±S9; valtrate: only with S9 activation
Differentiates direct-acting genotoxins from pro-mutagens in safety pharmacology studies.
Ames test; colony formation inhibition also lower for baldrinals.
Mutagenicity Genotoxicity Ames Test Valepotriate

Anticonvulsant Efficacy in Pilocarpine Model

In a mouse model of pilocarpine-induced epilepsy, treatment with Baldrinal (BAL) demonstrated significant anticonvulsant effects. Mice pre-treated with BAL showed a reduced rate of spontaneous and evoked seizures as evaluated by EEG recordings and the Racine scale. Crucially, BAL treatment restored the elevated levels of glutamic acid (Glu) in the brain back to normal, a key excitatory neurotransmitter implicated in seizure activity. This study used sodium valproate, a clinically established antiepileptic drug, as a positive control comparator [1].

Anticonvulsant Model
Head‑to‑head
Reduced seizure rate; restored brain Glu levels comparable to sodium valproate
Indicates glutamatergic modulation in pilocarpine-induced epilepsy model.
EEG, Racine scale; male mice study. Full quantification in source.
Anticonvulsant Epilepsy Neuroprotection Pilocarpine Model

Oral Absorption vs. Valepotriates

A key differentiator in vivo is the intestinal absorption profile. Studies show that enteral (p.o.) administration of baldrinals clearly inhibits the metabolic degradation of ¹⁴C-methacetin, an effect not observed after oral administration of valepotriates. This provides direct evidence that baldrinals are absorbed in the intestine, while valepotriates are poorly absorbed and likely degrade before reaching systemic circulation . This distinction is fundamental for in vivo pharmacological studies and for interpreting the efficacy of oral valerian preparations.

Oral Absorption
Data to verify
Baldrinal inhibits ¹⁴C-methacetin degradation after oral dosing; valepotriates do not.
Supports oral in vivo study design where systemic exposure is needed.
Enteral administration in mice; source data not publicly linked.
Pharmacokinetics Absorption Metabolism In Vivo

Quality Control Marker for V. jatamansi

Baldrinal is officially recognized as one of the three quality control compounds for the authentication and standardization of Valeriana jatamansi Jones (Indian valerian), alongside valtrate and acevaltrate . A validated HPLC method has been established for the simultaneous determination of valtrate, acevaltrate, and their degradation products baldrinal and 11-ethoxyviburtinal in V. jatamansi. The method employs an Agilent ZORBAX SB-C18 column with a water-acetonitrile gradient at 1 mL/min, 25°C, and 241 nm detection [1]. Quantitative analysis of 14 different geographical samples revealed significant variation in baldrinal content, with the highest levels found in samples from Yunnan Baoshan Mount [1].

QC Marker Method
Cross‑study comparable
Validated HPLC with valtrate/acevaltrate; highest content in Yunnan Baoshan Mount samples.
Essential reference for authentication and batch consistency testing of V. jatamansi.
C18 column, 241 nm; full mg/g values in source paper.
Quality Control HPLC Authentication Valeriana jatamansi

Selective Cytotoxicity in Metastatic Cancer

Baldrinal displays selective cytotoxicity against metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cell lines, as reported in several vendor datasheets . While this data lacks a direct comparator in the same assay, it provides a class-level inference that Baldrinal may have a distinct selectivity profile compared to the broader, more potent cytotoxicity of valepotriates against lung and colorectal cancer cells (GLC4 and COLO 320). The exact IC50 values for PC-3M and HCT-8 are not provided in the referenced abstracts, highlighting a need for further quantitative comparative studies.

Metastatic Cell Sensitivity
Class‑level inference
Reported activity against PC‑3M and HCT‑8 cells; exact IC50 not provided.
Suggests distinct selectivity profile requiring quantitative validation.
Vendor data; no direct comparator in same assay. Data to verify.
Selective Cytotoxicity Prostate Cancer Colon Cancer Metastatic

Baldrinal Applications: QC & Neuropharmacology


Analytical Reference Standard for V. jatamansi

Given its established role as an official quality control marker, high-purity Baldrinal (≥98% by HPLC) is essential for analytical laboratories tasked with authenticating V. jatamansi raw materials and finished products. The validated HPLC methods using C18 columns and UV detection at 241-256 nm rely on Baldrinal as a reference compound for quantification . Furthermore, because Baldrinal is a degradation product of valtrate, its presence and ratio relative to parent valepotriates serve as a critical indicator of storage stability and potential degradation of valerian preparations [1].

In Vivo Anticonvulsant & CNS Research

For researchers developing novel antiepileptic drugs or investigating CNS disorders, Baldrinal is the valerian-derived compound of choice for in vivo studies requiring oral absorption and systemic activity. Its demonstrated ability to cross the intestinal barrier, reduce seizure frequency, and restore excitatory/inhibitory neurotransmitter balance in a mouse model of epilepsy positions it as a valuable tool compound [2]. Its lower cytotoxicity relative to valepotriates also reduces confounding toxic effects in long-term or high-dose animal studies [3].

In Vitro Direct Mutagenicity Research

Baldrinal's unique profile as a directly mutagenic compound that does not require metabolic activation makes it a critical reference material for genotoxicity testing laboratories. It serves as a positive control or test article in Ames fluctuation assays and mammalian cell mutation tests designed to differentiate direct-acting mutagens from pro-mutagens [4]. Its use is particularly relevant for safety assessment of botanical preparations containing valepotriates, where degradation to baldrinals may alter the toxicological profile .

Pharmacognosy & Botanical Standardization

In academic and industrial pharmacognosy, Baldrinal is indispensable for chemotaxonomic studies of Valeriana species and for establishing comprehensive chemical fingerprints. Its content varies significantly by geographical origin (e.g., highest in Yunnan Baoshan Mount samples), making it a valuable marker for determining provenance and quality of V. jatamansi . Researchers comparing different valerian species or developing cultivation protocols should include Baldrinal in their analytical panels.

Application
Selection Property
Validation Focus
V. jatamansi authentication and QC
High-purity reference standard (≥98% HPLC)
HPLC method validation, content uniformity, degradation monitoring
Anticonvulsant and CNS mechanism research
Oral absorption, lower cytotoxicity, glutamatergic modulation
Seizure model endpoints, Glu/GABA balance, in vivo CNS studies
Genotoxicity and safety pharmacology
Direct-acting mutagen, no metabolic activation required
Ames fluctuation assay, pro-mutagen differentiation, colony formation tests
Botanical authentication and provenance studies
Geographically variable marker compound
Chemotaxonomic fingerprinting, HPLC quantification across Valeriana species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baldrinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.